![molecular formula C21H21NO5 B14770827 3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one CAS No. 7400-13-7](/img/structure/B14770827.png)
3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one is a complex organic compound characterized by its unique chemical structure
Métodos De Preparación
The synthesis of 3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one involves multiple steps. The starting materials typically include 3,4-dimethoxyphenethylamine and various reagents to facilitate the formation of the chromeno[6,7-e][1,3]oxazin-8(2H)-one core. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.
Análisis De Reacciones Químicas
3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under specific conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the cellular and molecular levels.
Comparación Con Compuestos Similares
3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one can be compared with similar compounds such as:
3,4-Dimethoxyphenethyl isocyanate: This compound shares the 3,4-dimethoxyphenethyl moiety but differs in its functional groups and overall structure.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with similar substituents but a different core structure.
The uniqueness of 3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one lies in its specific arrangement of functional groups and the chromeno[6,7-e][1,3]oxazin-8(2H)-one core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
7400-13-7 |
|---|---|
Fórmula molecular |
C21H21NO5 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C21H21NO5/c1-24-17-5-3-14(9-20(17)25-2)7-8-22-12-16-10-15-4-6-21(23)27-19(15)11-18(16)26-13-22/h3-6,9-11H,7-8,12-13H2,1-2H3 |
Clave InChI |
GXTBCMYUZWQKAF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCN2CC3=C(C=C4C(=C3)C=CC(=O)O4)OC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




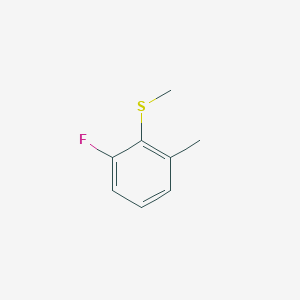


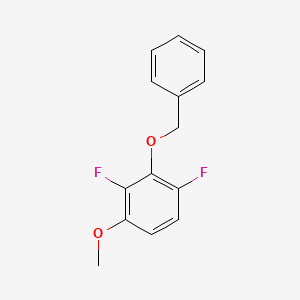
![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
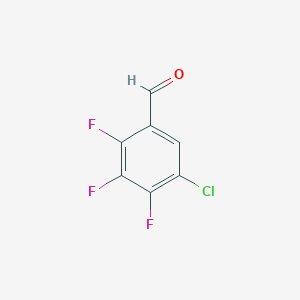
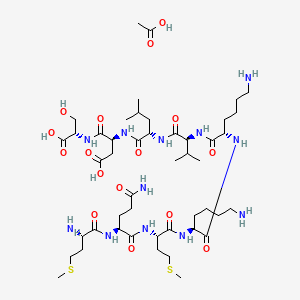
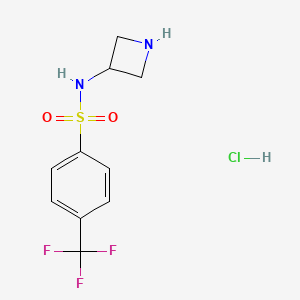
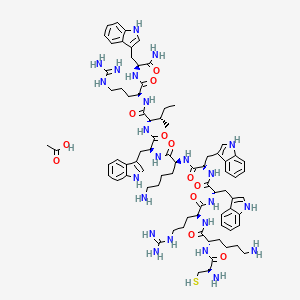
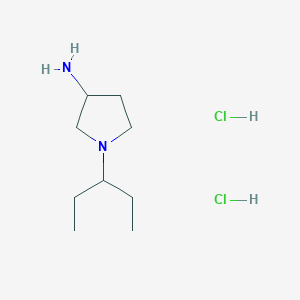
![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)
